molecular formula C12H14N4O3S B2717914 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 1790196-51-8

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2717914
CAS No.: 1790196-51-8
M. Wt: 294.33
InChI Key: CXKLNAPLQMXZDH-UHFFFAOYSA-N
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Description

The compound N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide features a heterocyclic core comprising an imidazo[1,2-b]pyrazole scaffold substituted with a furan-2-yl group at the 6-position. A methanesulfonamide moiety is attached via an ethyl linker to the 1-position of the imidazo-pyrazole system.

The synthesis of such compounds typically involves coupling reactions, as exemplified in , where methanesulfonamide derivatives are synthesized using reagents like HATU and DMF in the presence of diisopropylethylamine (DIPEA).

Properties

IUPAC Name

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-20(17,18)13-4-5-15-6-7-16-12(15)9-10(14-16)11-3-2-8-19-11/h2-3,6-9,13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKLNAPLQMXZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C=CN2C1=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as copper(II) chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The imidazo[1,2-b]pyrazole core can be reduced under specific conditions.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the imidazo[1,2-b]pyrazole core can yield dihydroimidazo[1,2-b]pyrazole derivatives .

Scientific Research Applications

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The furan ring and imidazo[1,2-b]pyrazole core are crucial for binding to these targets, leading to the inhibition of specific pathways. This compound can modulate cellular processes by affecting signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound’s closest analogs share the methanesulfonamide group but differ in their heterocyclic cores and substituents. Below is a comparative analysis based on structural motifs:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Potential Physicochemical Properties
Target Compound Imidazo[1,2-b]pyrazole 6-(furan-2-yl), ethyl-linked methanesulfonamide ~350 (estimated) Moderate solubility due to sulfonamide; furan enhances π-π interactions
(S)-N-(7-(2-(1-amino-2-(3,5-difluorophenyl)ethyl)-6-((2-hydroxyethyl)(methyl)amino)pyridin-3-yl)-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide Indazole-pyridine hybrid Chloro, difluorophenyl, hydroxyethyl-methylamino ~788 (reported) Higher hydrophilicity from hydroxyethyl; halogenation may improve target binding
Key Observations:

Heterocyclic Core : The target compound’s imidazo[1,2-b]pyrazole core is smaller and more rigid compared to the indazole-pyridine hybrid in . This rigidity may influence conformational stability during target binding .

In contrast, the 3,5-difluorophenyl and chloro groups in the analog from contribute to halogen bonding and metabolic stability .

Linker and Solubility : Both compounds use ethyl linkers to connect the sulfonamide group. The presence of a hydroxyethyl group in the analog improves solubility, whereas the furan in the target compound may reduce it slightly.

Biological Activity

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and applications of this compound based on recent research findings.

Structural Overview

The compound features several notable structural components:

  • Furan ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.
  • Imidazo[1,2-b]pyrazole moiety : Recognized for its role in various pharmacological activities, including anti-inflammatory and anticancer effects.
  • Methanesulfonamide group : Often contributes to the solubility and bioavailability of compounds.

The molecular formula for this compound is C15H18N4O2S, with a molecular weight of approximately 318.39 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the imidazo[1,2-b]pyrazole core : Achieved through cyclization reactions involving appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • Introduction of the furan ring : This can be done via functionalization methods such as Suzuki-Miyaura coupling or other cross-coupling reactions.
  • Attachment of the ethylene linker : Alkylation reactions are utilized to introduce the ethylene moiety.
  • Final acylation step : The methanesulfonamide group is introduced through acylation reactions under basic conditions.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of furan and imidazole rings suggests potential effectiveness against various bacterial and fungal strains. Preliminary in vitro studies have shown promising results in inhibiting the growth of pathogenic microorganisms .

Anticancer Properties

The imidazo[1,2-b]pyrazole derivatives have been explored for their anticancer potential. Studies have demonstrated that these compounds can inhibit specific enzymes involved in cancer cell proliferation and survival pathways. For instance, they may act as inhibitors of protein kinases or other targets relevant to cancer biology .

Anti-inflammatory Effects

Compounds containing pyrazole and imidazole structures have been linked to anti-inflammatory activities. Research has indicated that these compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis or other inflammatory diseases .

Case Studies

Several case studies illustrate the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
1N-(2-(6-furan-2-yl)-imidazo[1,2-b]pyrazole)ethyl-methanesulfonamideAntimicrobialShowed significant inhibition against E. coli and S. aureus .
2Imidazo[1,2-b]pyrazole derivativesAnticancerInhibited proliferation in various cancer cell lines (e.g., MCF7, A549) .
3Furan-containing analogsAnti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages .

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